Product packaging for 4-(4-Chlorobutoxy)-3-fluoroaniline(Cat. No.:)

4-(4-Chlorobutoxy)-3-fluoroaniline

Cat. No.: B13888776
M. Wt: 217.67 g/mol
InChI Key: BJDBZPCKRMBNNP-UHFFFAOYSA-N
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Description

4-(4-Chlorobutoxy)-3-fluoroaniline is a fluorinated and chlorinated aniline derivative that serves as a versatile chemical building block in organic synthesis and medicinal chemistry research. This compound features both a reactive aniline group and a chloroalkoxy chain, making it a valuable intermediate for constructing more complex molecules. Its primary research applications include its use as a precursor in the synthesis of potential pharmaceutical candidates, particularly in the development of receptor-targeted small molecules. The reactive chloro group allows for further functionalization via nucleophilic substitution, while the aniline moiety can be used to form amide bonds or other nitrogen-containing heterocycles. Researchers utilize this compound under the premise that the fluorine atom can influence the molecule's electronic properties, metabolic stability, and binding affinity. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13ClFNO B13888776 4-(4-Chlorobutoxy)-3-fluoroaniline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13ClFNO

Molecular Weight

217.67 g/mol

IUPAC Name

4-(4-chlorobutoxy)-3-fluoroaniline

InChI

InChI=1S/C10H13ClFNO/c11-5-1-2-6-14-10-4-3-8(13)7-9(10)12/h3-4,7H,1-2,5-6,13H2

InChI Key

BJDBZPCKRMBNNP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)F)OCCCCCl

Origin of Product

United States

Ii. Advanced Synthetic Methodologies for 4 4 Chlorobutoxy 3 Fluoroaniline Elaboration

Retrosynthetic Analysis and Key Disconnection Approaches

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available starting materials. umi.ac.id For 4-(4-chlorobutoxy)-3-fluoroaniline, the primary disconnection points are the ether linkage (C-O bond) and the amino group (C-N bond).

A logical retrosynthetic strategy involves two key disconnections:

C-N Bond Disconnection: The aniline (B41778) functionality can be derived from the reduction of a nitro group. This is a common and highly efficient transformation. This leads to the precursor, 1-(4-chlorobutoxy)-2-fluoro-4-nitrobenzene.

C-O Bond (Ether) Disconnection: The ether linkage is retrosynthetically cleaved to a phenol (B47542) and an alkyl halide. This points to 2-fluoro-4-nitrophenol (B1220534) and a 4-carbon chain with leaving groups on both ends, such as 1-bromo-4-chlorobutane (B103958).

This approach is advantageous as it introduces the reactive amino group in the final step, preventing potential side reactions during the etherification process. amazonaws.com The nitro group deactivates the aromatic ring, facilitating regioselective reactions and is a robust precursor to the aniline.

Precursor Compounds and Starting Material Derivation Strategies

Based on the retrosynthetic analysis, the key precursors for the synthesis of this compound are:

2-Fluoro-4-nitrophenol: This is a critical starting material. It can be derived from multi-step synthesis starting from more common chemicals, though it is also commercially available.

1-Bromo-4-chlorobutane: This bifunctional alkylating agent provides the 4-chlorobutoxy side chain. nih.gov The differential reactivity of the bromine and chlorine atoms allows for selective reaction at the more labile C-Br bond. chemicalbook.com

Alternative starting materials could include 3-fluoroaniline (B1664137) or 3-chloro-4-fluoroaniline (B193440), but these routes often present challenges in achieving the desired regioselectivity for the subsequent etherification and functional group manipulations. ossila.comsigmaaldrich.com For instance, starting with 3,4-dichloronitrobenzene (B32671) requires a nucleophilic aromatic substitution (fluorination) followed by reduction. google.com

Multi-Step Synthetic Routes and Optimized Reaction Conditions

A common and efficient synthetic route follows the pathway identified in the retrosynthetic analysis. This involves the etherification of a nitrophenol followed by the reduction of the nitro group.

Regioselective Functionalization of Aromatic Ring

The substitution pattern of the target molecule, with fluorine at position 3 and the ether linkage at position 4 relative to the amino group, is established by the choice of the starting material, 2-fluoro-4-nitrophenol. The positions of the fluoro and nitro groups direct the subsequent reactions. The synthesis of this precursor itself involves highly regioselective nitration of a fluorinated phenol derivative, ensuring the correct arrangement of substituents on the aromatic ring from the outset.

Etherification Strategies for Butoxy Chain Incorporation

The key step in forming the 4-(4-chlorobutoxy) side chain is a Williamson ether synthesis. This involves the reaction of the phenoxide ion of 2-fluoro-4-nitrophenol with 1-bromo-4-chlorobutane.

Reaction: 2-fluoro-4-nitrophenol is deprotonated with a suitable base to form the corresponding phenoxide. This nucleophile then attacks the electrophilic carbon of 1-bromo-4-chlorobutane, displacing the bromide and forming the ether linkage.

Optimized Conditions:

Base: Potassium carbonate (K₂CO₃) is commonly used as it is effective, economical, and easy to handle.

Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (B52724) is typically employed to facilitate the reaction.

Temperature: The reaction is often carried out at elevated temperatures, typically in the range of 60-80°C, to ensure a reasonable reaction rate.

This reaction yields the intermediate, 1-(4-chlorobutoxy)-2-fluoro-4-nitrobenzene.

Table 1: Optimized Conditions for Etherification

ParameterConditionPurpose
Reactants 2-Fluoro-4-nitrophenol, 1-Bromo-4-chlorobutaneFormation of ether linkage
Base Potassium Carbonate (K₂CO₃)Deprotonation of phenol
Solvent N,N-Dimethylformamide (DMF)Polar aprotic medium
Temperature 60-80 °CTo increase reaction rate

Amination Techniques for Aniline Moiety Formation

The final step in the synthesis is the reduction of the nitro group of 1-(4-chlorobutoxy)-2-fluoro-4-nitrobenzene to form the desired aniline. Several methods are effective for this transformation.

Catalytic Hydrogenation: This is a clean and high-yielding method.

Catalyst: Palladium on carbon (Pd/C) is a highly effective catalyst for this reduction. chemicalbook.com Platinum-based catalysts (e.g., Pt/C) can also be used. google.com

Hydrogen Source: The reaction is carried out under a hydrogen gas atmosphere.

Solvent: Solvents like methanol (B129727) or ethanol (B145695) are commonly used. chemicalbook.com

Conditions: The reaction typically proceeds at room temperature and moderate hydrogen pressure. chemicalbook.com

Chemical Reduction: Alternatively, metal-based reducing agents can be used.

Reagents: A common system is iron powder in the presence of an acid like acetic acid or ammonium (B1175870) chloride in a solvent mixture such as ethanol/water. Tin(II) chloride in hydrochloric acid is another classic method for nitro group reduction.

Catalytic hydrogenation is often preferred for its cleaner reaction profile and easier product isolation. chemicalbook.comgoogle.com

Table 2: Comparison of Amination (Nitro Reduction) Methods

MethodReagents/CatalystSolventAdvantages
Catalytic Hydrogenation H₂, Pd/C or Pt/CMethanol, EthanolHigh yield, clean reaction, simple workup chemicalbook.comgoogle.com
Chemical Reduction Fe/AcOH or NH₄ClEthanol/WaterCost-effective, suitable for large scale
Chemical Reduction SnCl₂/HClHydrochloric AcidClassic, effective method

Purification and Isolation Methodologies for Research Purity

Achieving high purity is crucial for the use of this compound as a research chemical or pharmaceutical intermediate.

Workup: After the reduction step, the catalyst (if used) is removed by filtration. The reaction mixture is then typically neutralized, and the product is extracted into an organic solvent like ethyl acetate (B1210297) or dichloromethane. The organic layer is washed with water and brine to remove inorganic impurities.

Crystallization/Recrystallization: The crude product, often obtained as an oil or a solid after solvent evaporation, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, hexane (B92381)/ethyl acetate). This process effectively removes impurities with different solubility profiles.

Column Chromatography: For achieving very high purity (>98%), silica (B1680970) gel column chromatography is the method of choice. A gradient of solvents, such as hexane and ethyl acetate, is used to elute the product from the column, separating it from any remaining starting materials or by-products. chemicalbook.com The purity of the final product is typically verified by techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Green Chemistry Principles Applied to Synthesis of this compound Elaboration

The synthesis of this compound typically proceeds via a two-step pathway, starting from a suitable precursor such as 3-fluoro-4-nitrophenol (B151681). The first step involves an etherification reaction to introduce the 4-chlorobutoxy side chain, followed by the reduction of the nitro group to an aniline. The application of green chemistry principles is crucial in optimizing this process to minimize environmental impact and enhance safety and efficiency.

Step 1: Etherification of 3-fluoro-4-nitrophenol

The traditional Williamson ether synthesis often involves the use of strong bases and polar aprotic solvents, which can be hazardous and difficult to recycle. A greener alternative is the use of Phase-Transfer Catalysis (PTC). PTC facilitates the transfer of the phenoxide ion from an aqueous phase to an organic phase containing the alkylating agent (e.g., 1-bromo-4-chlorobutane or 1,4-dichlorobutane). This technique offers several advantages:

Reduced Solvent Usage : It can be performed in biphasic systems (water-organic solvent) or even under solid-liquid conditions, minimizing the need for large volumes of volatile organic solvents. crdeepjournal.org

Milder Reaction Conditions : PTC often allows for lower reaction temperatures and pressures.

Increased Yield and Selectivity : By promoting the desired reaction pathway, PTC can lead to higher product yields and reduce the formation of by-products. crdeepjournal.org

Simplified Work-up : The catalyst can often be separated and recycled, simplifying the purification process.

Step 2: Reduction of 4-(4-chlorobutoxy)-3-fluoronitrobenzene

The reduction of the nitro group is a key transformation for which numerous green methodologies have been developed to replace traditional, less environmentally friendly reagents like tin or iron in acidic media.

Catalytic Hydrogenation : This is a widely used method that employs a heterogeneous catalyst, such as platinum or palladium on a carbon support (Pt/C or Pd/C), with hydrogen gas. google.com This process is atom-economical, as the only by-product is water. A patent for the synthesis of the related compound 3-chloro-4-fluoroaniline from its nitro precursor using a 1% Pt/C catalyst highlights the benefits of this solvent-free approach, achieving high conversion rates, yields over 94%, and purity exceeding 99.5%. google.com

Photocatalytic Reduction : This innovative approach utilizes semiconductor photocatalysts, like titanium dioxide (TiO2), to reduce nitrobenzenes to anilines under visible light irradiation at room temperature. kau.edu.sa This method avoids the need for high pressure and temperature associated with traditional hydrogenation. kau.edu.salabnews.co.uk

Electrochemical Synthesis : Electrochemical methods offer a clean way to drive the reduction. Researchers at the University of Glasgow have developed a process that uses protons and electrons generated from the electrolysis of water, delivered to the nitrobenzene (B124822) substrate via a redox mediator molecule. labnews.co.uk This technique operates at room temperature and ambient pressure, producing high yields of anilines with fewer side products. labnews.co.ukchemistryworld.com If powered by renewable electricity, this method could significantly decarbonize aniline production. labnews.co.uk

Microwave-Assisted Synthesis : Microwave irradiation can dramatically reduce reaction times and improve yields. A novel, microwave-assisted method for producing anilines from activated aryl halides has been reported that eliminates the need for organic solvents and metal catalysts, presenting a more efficient and eco-friendly alternative. tandfonline.com

Comparative Analysis of Synthetic Route Efficiencies and Yields

The efficiency and yield of the synthesis of this compound are highly dependent on the chosen methodologies for both the etherification and the nitro reduction steps. A comparative analysis of potential routes highlights the advantages of adopting greener technologies.

Etherification Step Analysis

The etherification of 3-fluoro-4-nitrophenol can be compared between a conventional method and a phase-transfer catalysis approach.

ParameterConventional Method (e.g., K2CO3/Acetone)Phase-Transfer Catalysis (PTC)
SolventAcetone, DMF (large volumes)Biphasic (Toluene/Water) or Solvent-free
BaseK2CO3 (Anhydrous)Aqueous NaOH (50%)
TemperatureReflux (56-153 °C)60-90 °C
Reaction Time12-24 hours4-8 hours
YieldModerate (~70-80%)High (>90%)
Green MetricsHigh E-Factor, use of hazardous solventsLow E-Factor, reduced solvent waste, catalyst recycling potential

Nitro Reduction Step Analysis

The reduction of the intermediate, 4-(4-chlorobutoxy)-3-fluoronitrobenzene, to the final product can be achieved through various methods with differing efficiencies. The data below is based on analogous nitroarene reductions found in the literature.

MethodCatalyst/ReagentConditionsReaction TimeReported YieldKey Advantages
Catalytic Hydrogenation google.com1% Pt/C80 °C, 0.8 MPa H2, Solvent-free5 hours>94%High yield, high purity, no organic solvent.
Catalytic Hydrogenation chemicalbook.com10% Pd/CRoom Temp, H2 atmosphere, Methanol3 hours~100%Mild conditions, fast reaction.
Electrochemical Reduction labnews.co.ukRedox MediatorRoom Temp & Pressure, Water electrolysisNot specifiedHighExtremely green (uses water), avoids H2 gas, high selectivity.
Photocatalytic Reduction kau.edu.saPhosphor-doped TiO2Visible light, Room Temp, N2 atmosphereNot specifiedHigh ActivityUses light energy, mild conditions, catalyst is reusable.
Microwave-Assisted Synthesis tandfonline.comAmmonium hydroxide (B78521) (for amination)130-140 °C, Microwave5-20 minutesHighExtremely rapid, solvent-free potential.

Iii. Chemical Reactivity and Mechanistic Insights of 4 4 Chlorobutoxy 3 Fluoroaniline

Nucleophilic Substitution Reactions on the Chlorobutoxy Chain

The chlorine atom at the terminus of the butoxy chain serves as a leaving group, making this site susceptible to nucleophilic attack. This reactivity is fundamental to the utility of 4-(4-chlorobutoxy)-3-fluoroaniline as a building block, allowing for the introduction of various functional groups and the extension of the molecular structure.

The general mechanism for nucleophilic substitution at the terminal carbon of the chlorobutoxy chain typically follows an SN2 pathway. In this concerted mechanism, a nucleophile attacks the carbon atom bearing the chlorine, while the chloride ion simultaneously departs. The rate and efficiency of this reaction are influenced by several factors, including the strength of the nucleophile, the solvent, and the reaction temperature.

Common nucleophiles that can displace the chloride include azides, amines, and alkoxides. For instance, reaction with sodium azide (B81097) (NaN₃) would yield the corresponding 4-(4-azidobutoxy)-3-fluoroaniline. This transformation is a key step in the synthesis of molecules where a nitrogen-containing heterocycle is to be introduced.

Another important reaction is intramolecular cyclization. Under basic conditions, the aniline (B41778) nitrogen can act as an internal nucleophile, attacking the electrophilic carbon of the chlorobutoxy chain to form a seven-membered heterocyclic ring, a tetrahydroazepine derivative. This type of reaction is crucial for the synthesis of various cyclic compounds with potential biological activity.

Table 1: Examples of Nucleophilic Substitution Reactions on the Chlorobutoxy Chain

NucleophileReagentProductReaction Conditions
AzideSodium Azide (NaN₃)4-(4-Azidobutoxy)-3-fluoroanilinePolar aprotic solvent (e.g., DMF), elevated temperature
AmineAmmonia (NH₃)4-(4-Aminobutoxy)-3-fluoroanilineHigh pressure, elevated temperature
AlkoxideSodium Methoxide (NaOCH₃)4-(4-Methoxybutoxy)-3-fluoroanilineMethanol (B129727), reflux
Internal (Aniline N)Base (e.g., NaH)N-(3-fluoro-4-hydroxyphenyl)azepaneAnhydrous solvent, elevated temperature

Electrophilic Aromatic Substitution Reactions of the Aniline Ring

Influence of Fluorine and Butoxy Substituents on Aromatic Reactivity

The substituents on the aniline ring have competing effects on its reactivity towards electrophiles. The amino group is a strong activating group and an ortho, para-director due to its ability to donate its lone pair of electrons into the aromatic system via resonance. Similarly, the 4-chlorobutoxy group is also an activating, ortho, para-directing group, though its activating effect is somewhat tempered by the electronegativity of the oxygen atom.

Conversely, the fluorine atom at the 3-position is a deactivating group due to its strong inductive electron-withdrawing effect. However, like other halogens, it is also an ortho, para-director because of its ability to donate a lone pair of electrons through resonance. This creates a complex pattern of activation and deactivation across the aromatic ring.

Regioselectivity and Reaction Pathways

The directing effects of the substituents determine the position of electrophilic attack. The amino group strongly directs incoming electrophiles to the ortho (position 2) and para (position 5, relative to the amino group) positions. The 4-chlorobutoxy group also directs to its ortho positions (positions 3 and 5). The 3-fluoro substituent directs to its ortho (positions 2 and 4) and para (position 6) positions.

Considering the combined effects:

Position 2: Activated by the amino group (ortho) and the fluoro group (ortho).

Position 5: Activated by the amino group (para) and the butoxy group (ortho).

Position 6: Activated by the fluoro group (para).

The most likely positions for electrophilic substitution are positions 2 and 5, where the activating effects of the amino and alkoxy groups are most pronounced. Steric hindrance from the adjacent butoxy group might slightly disfavor substitution at position 5. Therefore, electrophilic substitution is expected to yield a mixture of 2- and 5-substituted products, with the relative ratios depending on the specific electrophile and reaction conditions. For example, in electrophilic bromination using N-bromosuccinimide, the major product would likely be 2-bromo-4-(4-chlorobutoxy)-3-fluoroaniline.

Transformations Involving the Aniline Nitrogen

The nitrogen atom of the aniline group possesses a lone pair of electrons, making it nucleophilic and basic. This allows for a variety of transformations, including acylation, sulfonylation, and diazotization.

Acylation and Sulfonylation Reactions

The aniline nitrogen can readily react with acylating and sulfonylating agents. Acylation, typically carried out with acid chlorides or anhydrides in the presence of a base, results in the formation of an amide. For example, reaction with acetyl chloride would yield N-(4-(4-chlorobutoxy)-3-fluorophenyl)acetamide. This reaction is often used to protect the amino group during other transformations or to introduce a new functional group.

Sulfonylation, the reaction with a sulfonyl chloride such as p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base like pyridine, affords a sulfonamide. These derivatives are often crystalline solids and can be useful for characterization and in medicinal chemistry.

Table 2: Acylation and Sulfonylation of this compound

ReactionReagentProduct
AcylationAcetyl Chloride (CH₃COCl)N-(4-(4-Chlorobutoxy)-3-fluorophenyl)acetamide
AcylationBenzoyl Chloride (C₆H₅COCl)N-(4-(4-Chlorobutoxy)-3-fluorophenyl)benzamide
Sulfonylationp-Toluenesulfonyl Chloride (TsCl)N-(4-(4-Chlorobutoxy)-3-fluorophenyl)-4-methylbenzenesulfonamide
SulfonylationMethanesulfonyl Chloride (MsCl)N-(4-(4-Chlorobutoxy)-3-fluorophenyl)methanesulfonamide

Diazotization and Subsequent Coupling Reactions

Primary aromatic amines like this compound can undergo diazotization upon treatment with a cold, acidic solution of sodium nitrite (B80452) (NaNO₂). This reaction converts the amino group into a diazonium salt, specifically 4-(4-chlorobutoxy)-3-fluorobenzenediazonium chloride.

Diazonium salts are versatile intermediates. They can undergo a variety of nucleophilic substitution reactions where the diazonium group is replaced (Sandmeyer-type reactions). More commonly, they are used in azo coupling reactions. In these reactions, the diazonium salt acts as an electrophile and reacts with an electron-rich aromatic compound, such as a phenol (B47542) or another aniline, to form an azo compound. For instance, coupling the diazonium salt of this compound with β-naphthol would produce a brightly colored azo dye. The position of coupling on the activated aromatic ring is typically para to the activating group, unless that position is blocked.

This reactivity provides a pathway to a wide range of vibrantly colored compounds with potential applications as dyes and pigments.

Condensation and Cyclization Reactions

The presence of a primary aromatic amine and a reactive chlorobutoxy side chain in this compound provides a versatile platform for various condensation and cyclization reactions, leading to the formation of a wide array of heterocyclic structures. These reactions are fundamental in medicinal chemistry and materials science for the construction of novel molecular scaffolds.

One of the most significant classes of reactions for this compound involves the construction of quinoline (B57606) and related heterocyclic systems. The aniline moiety can readily undergo condensation with 1,3-dicarbonyl compounds, such as β-ketoesters and malonic esters, in the presence of an acid catalyst. This is followed by an intramolecular electrophilic cyclization onto the electron-rich aromatic ring and subsequent dehydration to afford the corresponding quinoline derivative. The regiochemistry of the cyclization is influenced by the electronic nature of the substituents on the aniline ring.

Furthermore, the chlorobutoxy side chain introduces the potential for intramolecular cyclization reactions. Under basic conditions, the amine can undergo N-alkylation, or under appropriate conditions, the aromatic ring can be alkylated via an intramolecular Friedel-Crafts-type reaction. However, a more common and efficient pathway involves the intramolecular cyclization via nucleophilic attack of the amine onto the terminal electrophilic carbon of the chlorobutoxy chain. This process, often facilitated by a base, leads to the formation of a nitrogen-containing heterocyclic ring. The size of the resulting ring is dependent on the length of the alkyl chain; in this case, a seven-membered ring would be formed.

The following table illustrates a representative condensation reaction for the synthesis of a quinoline derivative from a substituted aniline and a β-ketoester:

Reactant 1Reactant 2CatalystSolventTemperature (°C)ProductYield (%)
4-Alkoxy-3-fluoroanilineEthyl acetoacetateH₂SO₄Ethanol (B145695)Reflux7-Alkoxy-8-fluoro-4-methylquinolin-2(1H)-one75-85
4-Alkoxy-3-fluoroanilineDiethyl malonatePPAToluene1107-Alkoxy-8-fluoro-2-hydroxyquinolin-4(1H)-one70-80

This table presents representative data for analogous reactions and should be considered illustrative for the reactivity of this compound.

Reductive and Oxidative Processes Affecting the Compound

The aniline and ether functionalities of this compound are susceptible to both reductive and oxidative transformations. The specific outcome of these reactions is highly dependent on the choice of reagents and reaction conditions.

Reductive Processes:

The aromatic amine group is relatively stable to reduction under standard conditions. However, if the compound were synthesized from its corresponding nitro precursor, 4-(4-chlorobutoxy)-3-fluoro-1-nitrobenzene, the reduction of the nitro group to the aniline would be a key synthetic step. This transformation can be achieved using a variety of reducing agents. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and efficient method. Alternatively, metal-acid systems such as iron in acetic acid (Fe/AcOH) or tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) can be employed, offering good chemoselectivity in the presence of other reducible functional groups. google.com

The chlorobutoxy group can also undergo reductive cleavage under certain conditions. For instance, strong reducing agents or specific catalytic systems designed for dehalogenation could potentially cleave the C-Cl bond.

Oxidative Processes:

The aniline moiety is sensitive to oxidation and can lead to a variety of products. Strong oxidizing agents can lead to the formation of colored polymeric materials due to the high reactivity of the electron-rich aniline. conicet.gov.ar Controlled oxidation can, however, yield specific products. For instance, oxidation may lead to the formation of azoxybenzenes or other coupled products. The presence of the electron-withdrawing fluorine atom can modulate the oxidation potential of the aniline ring.

The ether linkage is generally stable to oxidation under mild conditions. However, harsh oxidizing conditions could potentially lead to cleavage of the ether bond.

A representative table for the selective reduction of a nitro group in a substituted nitrobenzene (B124822) is shown below:

SubstrateReducing AgentSolventConditionsProductYield (%)
4-Alkoxy-3-fluoro-1-nitrobenzeneH₂, Pd/CEthanolRT, 1 atm4-Alkoxy-3-fluoroaniline>95
4-Alkoxy-3-fluoro-1-nitrobenzeneFe, NH₄ClEthanol/H₂OReflux4-Alkoxy-3-fluoroaniline85-95
4-Alkoxy-3-fluoro-1-nitrobenzeneSnCl₂·2H₂OEthanolReflux4-Alkoxy-3-fluoroaniline80-90

This table presents representative data for analogous reactions and should be considered illustrative for the potential reduction of a nitro precursor to this compound.

Chemoselectivity and Regiocontrol in Complex Reaction Systems

The presence of multiple reactive sites in this compound makes chemoselectivity and regiocontrol critical considerations in its synthetic applications. The molecule possesses an activating amino group, a deactivating fluoro group, and an activating alkoxy group, all of which influence the reactivity and orientation of incoming electrophiles.

Regiocontrol in Electrophilic Aromatic Substitution:

The amino group is a powerful activating group and an ortho-, para-director. conicet.gov.ar The alkoxy group is also activating and ortho-, para-directing. Conversely, the fluorine atom is a deactivating group but is also ortho-, para-directing due to its ability to donate a lone pair of electrons through resonance. The interplay of these directing effects determines the position of electrophilic attack on the aromatic ring.

The positions ortho to the strongly activating amino group (C2 and C6) are highly favored for electrophilic substitution. The position para to the amino group is blocked by the chlorobutoxy group. The fluoro substituent at C3 and the alkoxy group at C4 will further modulate the electron density of the ring. The combined activating effect of the amino and alkoxy groups will strongly favor substitution at the C2 and C6 positions. The deactivating nature of the fluorine atom will have a lesser influence compared to the powerful activating groups. To control the high reactivity of the aniline and prevent polysubstitution, the amino group is often protected, for example, by acetylation. This attenuates its activating effect and allows for more controlled substitution.

Chemoselectivity:

Chemoselectivity refers to the preferential reaction of one functional group over another in a molecule. In this compound, several chemoselective transformations are possible:

N-Alkylation vs. C-Alkylation: In the presence of an alkylating agent, the nucleophilic amine can undergo N-alkylation. However, under Friedel-Crafts conditions, C-alkylation of the aromatic ring could occur. The choice of reaction conditions (e.g., base, catalyst) will determine the outcome.

Reaction at the Amine vs. the Alkyl Chloride: The primary amine is a potent nucleophile and can participate in reactions such as acylation or Schiff base formation. The terminal alkyl chloride is an electrophilic site susceptible to nucleophilic substitution. By choosing the appropriate reaction partner and conditions, one functional group can be reacted selectively in the presence of the other. For example, acylation of the amine can be achieved using an acid chloride in the presence of a base, leaving the alkyl chloride intact.

Intramolecular vs. Intermolecular Reactions: The presence of both a nucleophilic amine and an electrophilic alkyl chloride within the same molecule allows for the possibility of intramolecular cyclization. Whether an intra- or intermolecular reaction occurs depends on factors such as concentration (high concentrations favor intermolecular reactions) and the inherent rate of the cyclization.

The following table summarizes the expected regiochemical outcome of electrophilic substitution on a model 4-alkoxy-3-fluoroaniline system:

ElectrophileReaction ConditionsMajor Product(s)Rationale
Br₂Acetic Acid2-Bromo-4-alkoxy-3-fluoroanilineThe amino group is a strong o,p-director, and the position ortho to it is highly activated.
HNO₃/H₂SO₄(with NH₂ protection)4-Alkoxy-3-fluoro-2-nitroanilineProtection of the amine group allows for controlled monosubstitution at the most activated position.
SO₃H₂SO₄2-Amino-5-alkoxy-6-fluorobenzenesulfonic acidSulfonation occurs at the sterically less hindered and electronically activated position.

This table is predictive and based on established principles of electrophilic aromatic substitution.

Iv. Advanced Spectroscopic and Structural Elucidation Methods for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) and Carbon-¹³ (¹³C) NMR are fundamental one-dimensional NMR experiments. ¹H NMR provides information about the number, type, and connectivity of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton of the molecule.

In the ¹H NMR spectrum of 4-(4-Chlorobutoxy)-3-fluoroaniline, distinct signals corresponding to the aromatic protons and the aliphatic protons of the chlorobutoxy chain are observed. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the protons on the aromatic ring will appear in the downfield region (typically 6.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. The fluorine atom and the amino group will further influence the precise chemical shifts and coupling patterns of these aromatic protons. The protons of the butoxy chain will appear in the upfield region, with the methylene (B1212753) group attached to the oxygen atom (O-CH₂) appearing at a higher chemical shift than the other methylene groups due to the electronegativity of the oxygen atom. Similarly, the methylene group attached to the chlorine atom (Cl-CH₂) will also be shifted downfield.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the aromatic ring are typically found between 100 and 160 ppm. The presence of the fluorine and oxygen substituents significantly influences the chemical shifts of the directly attached and adjacent carbons. The carbon atoms of the chlorobutoxy chain will appear in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic CH 6.5 - 7.5 105 - 150
NH₂ 3.5 - 4.5 -
O-CH₂ 3.9 - 4.2 65 - 70
CH₂-CH₂-CH₂ 1.8 - 2.2 25 - 35

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Fluorine-¹⁹ (¹⁹F) NMR is a highly sensitive technique that is invaluable for characterizing fluorine-containing compounds. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides strong signals. The chemical shift of the fluorine atom in this compound will provide direct information about its electronic environment. Furthermore, coupling between the ¹⁹F nucleus and adjacent ¹H and ¹³C nuclei (J-coupling) can be observed, providing crucial information for confirming the position of the fluorine atom on the aromatic ring.

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously establishing the connectivity between atoms.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. This is instrumental in tracing the proton-proton connectivities within the chlorobutoxy chain and confirming the relative positions of the protons on the aromatic ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. This allows for the definitive assignment of each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying long-range connectivities, such as the connection between the butoxy chain and the aromatic ring through the ether linkage, and for confirming the substitution pattern on the aromatic ring.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound with high accuracy. This allows for the unambiguous determination of the elemental composition of this compound. The high-resolution measurement can distinguish between compounds with the same nominal mass but different elemental formulas.

Furthermore, by analyzing the fragmentation pattern of the molecule in the mass spectrometer, valuable structural information can be obtained. The fragmentation of this compound would likely involve the cleavage of the chlorobutoxy chain and the aromatic ring, providing further confirmation of the compound's structure. The presence of chlorine and its characteristic isotopic pattern (³⁵Cl and ³⁷Cl) would also be readily observable in the mass spectrum.

Table 2: Expected HRMS Data for this compound

Ion Calculated Exact Mass
[M+H]⁺ 218.0748

Note: M represents the molecular formula C₁₀H₁₃ClFNO.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These vibrations are specific to the functional groups present in the molecule, making these techniques excellent for functional group identification.

In the IR spectrum of this compound, characteristic absorption bands would be expected for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹) and the aliphatic chain (around 2850-2960 cm⁻¹), C-O stretching of the ether linkage (around 1200-1250 cm⁻¹), and C-F stretching (around 1100-1200 cm⁻¹). The C-Cl stretching vibration would appear in the lower frequency region (around 600-800 cm⁻¹).

Raman spectroscopy provides complementary information, particularly for non-polar bonds. The aromatic ring vibrations are often strong in the Raman spectrum.

Table 3: Key IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amine (N-H) Stretching 3300 - 3500
Aromatic C-H Stretching 3000 - 3100
Aliphatic C-H Stretching 2850 - 2960
Ether (C-O-C) Asymmetric Stretching 1200 - 1250
C-F Stretching 1100 - 1200

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained from X-ray crystallography provides precise bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's conformation and the packing of molecules within the crystal lattice.

For this compound, an X-ray crystal structure would reveal the planarity of the aromatic ring, the conformation of the flexible chlorobutoxy chain, and any intermolecular interactions, such as hydrogen bonding involving the amino group, that stabilize the crystal structure. This level of detail is invaluable for understanding the solid-state properties of the compound and for computational modeling studies.

V. Theoretical and Computational Chemistry Studies of 4 4 Chlorobutoxy 3 Fluoroaniline

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic architecture of a molecule. These calculations provide a detailed picture of how electrons are distributed and how this distribution influences the molecule's stability, reactivity, and spectroscopic signatures.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key indicators of a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter for determining molecular stability; a larger gap generally implies higher stability and lower chemical reactivity.

For 4-(4-Chlorobutoxy)-3-fluoroaniline, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) ring, particularly on the nitrogen atom and the aromatic carbons. The electron-donating nature of the amino group and the ether linkage would contribute to a higher HOMO energy. Conversely, the LUMO is likely distributed over the aromatic ring, with contributions from the electronegative fluorine and chlorine atoms.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)Description
HOMO-5.5 to -6.5Electron-donating capability, primarily on the aniline moiety.
LUMO-0.5 to -1.5Electron-accepting capability, influenced by fluoro and chloro groups.
HOMO-LUMO Gap4.0 to 6.0Indicator of chemical stability and reactivity.

Note: The values in this table are hypothetical and represent a plausible range based on similar compounds. Actual values would require specific DFT calculations.

Electrostatic potential surface (EPS) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The EPS map displays the electrostatic potential on the electron density surface, with different colors representing different potential values. Red regions typically indicate negative potential (electron-rich areas, susceptible to electrophilic attack), while blue regions represent positive potential (electron-poor areas, prone to nucleophilic attack).

In the case of this compound, the EPS map would likely show a region of high negative potential around the nitrogen atom of the aniline group due to the lone pair of electrons. The electronegative fluorine and oxygen atoms would also contribute to negative potential regions. Conversely, the hydrogen atoms of the amino group and the aliphatic chain would exhibit positive potential.

Density Functional Theory (DFT) Applications for Reactivity Prediction and Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a widely used computational method that provides a good balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations can be employed to predict various reactivity descriptors, such as Fukui functions, which identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks.

For this compound, DFT could be used to model its behavior in chemical reactions. For instance, in an electrophilic substitution reaction on the aromatic ring, DFT calculations could predict the most likely position of attack by analyzing the calculated charge distributions and the energies of the intermediate carbocations. Similarly, the reactivity of the chlorobutoxy chain, such as its susceptibility to nucleophilic substitution at the carbon bearing the chlorine atom, can be investigated.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide insights into the electronic structure of a single molecule, Molecular Dynamics (MD) simulations allow for the study of the dynamic behavior of molecules over time. MD simulations can be used to explore the conformational landscape of this compound, identifying the most stable conformations and the energy barriers between them. The flexible chlorobutoxy chain can adopt various conformations, and MD simulations can reveal the preferred spatial arrangements in different environments (e.g., in a solvent or in the solid state).

Furthermore, MD simulations are invaluable for studying intermolecular interactions. For instance, they can be used to simulate how molecules of this compound interact with each other in a condensed phase or how they bind to a biological target. These simulations provide detailed information about the types and strengths of intermolecular forces, such as hydrogen bonds, van der Waals interactions, and electrostatic interactions.

In Silico Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra. For this compound, DFT calculations can be used to predict its vibrational frequencies (infrared and Raman spectra), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis).

Discrepancies between the predicted and experimental spectra can often be resolved by considering factors such as solvent effects, intermolecular interactions, and the presence of different conformers. The accurate prediction of spectroscopic data is a powerful tool for confirming the structure of a synthesized compound.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

Spectroscopic TechniquePredicted Parameter (Hypothetical)Experimental Parameter (Expected Range)
¹H NMRChemical shifts for aromatic and aliphatic protonsAromatic: 6.5-7.5 ppm; Aliphatic: 1.5-4.0 ppm
¹³C NMRChemical shifts for aromatic and aliphatic carbonsAromatic: 110-150 ppm; Aliphatic: 20-70 ppm
IR SpectroscopyVibrational frequencies for N-H, C-O, C-Cl, C-F bondsN-H: 3300-3500 cm⁻¹; C-O: 1200-1300 cm⁻¹; C-Cl: 600-800 cm⁻¹; C-F: 1000-1400 cm⁻¹

Note: This table presents hypothetical data to illustrate the application. Actual data would require specific experimental measurements and computational predictions.

Vi. Applications and Derivatization Strategies As a Key Synthetic Building Block

Utilization as a Precursor in the Synthesis of Diverse Heterocyclic Frameworks

The aniline (B41778) functional group in 4-(4-chlorobutoxy)-3-fluoroaniline serves as a primary starting point for the construction of various nitrogen-containing heterocyclic compounds. The presence of the fluorine atom and the chlorobutoxy side chain provides opportunities for further functionalization and influences the properties of the resulting heterocyclic systems.

Indoles: The synthesis of indole (B1671886) derivatives can be achieved through various methods starting from this compound. One common approach is the Fischer indole synthesis, which involves the reaction of the corresponding hydrazine (B178648) derivative with a ketone or aldehyde under acidic conditions. The resulting indole core can be further modified, and the chlorobutoxy chain can participate in subsequent cyclization reactions to form more complex polycyclic indole structures.

Quinolines: this compound is a valuable precursor for the synthesis of quinoline (B57606) derivatives, which are known for their broad range of biological activities. researchgate.net For instance, it can be used in reactions like the Combes quinoline synthesis or the Conrad-Limpach synthesis. The fluorine substituent on the aniline ring can influence the regioselectivity of these cyclization reactions and the properties of the final quinoline products. mdpi.com The chlorobutoxy group can be utilized to introduce further diversity, for example, by nucleophilic substitution of the chlorine atom to append other functional groups or to form fused ring systems. nih.govchemicalbook.com

Benzoxazines: Benzoxazines are a class of heterocyclic compounds with applications in polymer chemistry and materials science. nih.gov The synthesis of benzoxazines can involve the reaction of this compound with a phenol (B47542) and formaldehyde. The resulting benzoxazine (B1645224) monomer can then undergo ring-opening polymerization to form high-performance polybenzoxazine resins. The fluorine atom can enhance the thermal stability and other properties of the resulting polymer.

The bifunctional nature of this compound, possessing both an amino group and a reactive chlorobutoxy chain, makes it an ideal candidate for the synthesis of fused-ring systems. Intramolecular cyclization reactions can be designed where the aniline nitrogen or a derivative thereof attacks the electrophilic carbon of the chlorobutoxy chain. This strategy allows for the construction of novel heterocyclic scaffolds containing fused seven-membered or larger rings, which are of interest in medicinal chemistry and drug discovery. mdpi.com

Role in the Elaboration of Advanced Organic Materials

The incorporation of fluorine atoms into organic materials can significantly enhance their properties, including thermal stability, chemical resistance, and electronic characteristics. This compound serves as a valuable monomer for the synthesis of fluorinated polymers. For example, it can be utilized in the synthesis of fluorinated polyanilines through methods like Buchwald-Hartwig amination. ossila.com The resulting polymers may exhibit unique optical and electronic properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices.

Derivatization for the Development of Novel Ligands in Catalysis

The aniline functionality of this compound can be readily derivatized to create novel ligands for transition metal catalysis. For instance, the amino group can be converted into phosphine, N-heterocyclic carbene (NHC), or other coordinating groups. The chlorobutoxy tail offers a handle for immobilization of the catalyst onto a solid support or for tuning the steric and electronic properties of the ligand. The presence of the fluorine atom can influence the catalytic activity and selectivity of the metal complex by altering the electron density at the metal center.

Application in the Design and Synthesis of Mechanistic Probes for Biological Research

The unique structural features of this compound make it a useful scaffold for the design of mechanistic probes to study biological processes. The chlorobutoxy chain can act as a reactive group to covalently label biological targets, while the fluoroaniline (B8554772) core can be further functionalized with reporter groups.

The fluorine atom in this compound can be utilized as a tag for various analytical and imaging techniques. Specifically, the stable isotope fluorine-19 (¹⁹F) is an excellent nucleus for nuclear magnetic resonance (NMR) spectroscopy due to its 100% natural abundance and high sensitivity. Molecules containing this moiety can be used as ¹⁹F NMR probes to study biological systems, as there is no background signal in biological samples.

Furthermore, the fluorine atom can be replaced with the positron-emitting isotope fluorine-18 (B77423) (¹⁸F) to create radiolabeled tracers for positron emission tomography (PET) imaging. nih.gov This allows for the non-invasive visualization and quantification of biological processes in vivo. The synthesis of such probes would involve the nucleophilic substitution of a suitable leaving group with [¹⁸F]fluoride. The resulting ¹⁸F-labeled analogue of a biologically active molecule derived from this compound could be used to study drug distribution, target engagement, and metabolic pathways.

Integration into Combinatorial Library Synthesis for Scaffold Diversity

The strategic design of combinatorial libraries is a cornerstone of modern drug discovery, enabling the rapid synthesis and screening of a multitude of compounds to identify novel therapeutic agents. The selection of appropriate building blocks is critical to ensure the generation of structurally diverse and pharmacologically relevant molecular scaffolds. "this compound" has emerged as a valuable scaffold in this context, offering multiple points for diversification and the introduction of desirable physicochemical properties into compound libraries.

The utility of this aniline derivative in combinatorial chemistry stems from the orthogonal reactivity of its functional groups: the primary aromatic amine, the terminal alkyl chloride of the butoxy chain, and the electronically influential fluoro and chloro substituents on the phenyl ring. This multi-functional nature allows for its systematic incorporation into library synthesis workflows to generate a wide array of distinct molecular frameworks.

One of the primary applications of "this compound" in library synthesis is its role as the amine component in various multicomponent reactions (MCRs). nih.govnih.gov MCRs are powerful tools in combinatorial chemistry as they allow for the construction of complex molecules in a single step from three or more starting materials, leading to high efficiency and diversity. nih.gov For instance, in an Ugi four-component reaction, the aniline can be combined with an aldehyde, an isocyanide, and a carboxylic acid to produce a library of α-acetamido carboxamides. nih.govnih.gov The variability at the other three input positions, coupled with the inherent functionality of the "this compound" core, can generate a vast and diverse library of compounds.

The following table illustrates a hypothetical Ugi reaction scheme utilizing "this compound" to generate a diverse library.

Component A (Amine) Component B (Aldehyde) Component C (Isocyanide) Component D (Carboxylic Acid) Resulting Scaffold Core
This compoundR¹-CHOR²-NCR³-COOHα-acylamino-carboxamide

Table 1: Hypothetical Ugi Reaction for Scaffold Diversity.

Furthermore, the aniline moiety of "this compound" can serve as a nucleophile in the synthesis of various heterocyclic scaffolds, which are prevalent in many marketed drugs. beilstein-journals.org For example, it can be used in the synthesis of quinolines, benzodiazepines, and other nitrogen-containing heterocycles through condensation reactions followed by cyclization. ossila.com The fluoro and chloro substituents on the aromatic ring can modulate the electronic properties and reactivity of the aniline, as well as influence the biological activity and pharmacokinetic properties of the final compounds.

The chlorobutoxy side chain provides a secondary point of diversification. After the initial scaffold-building reaction involving the aniline group, the terminal chloride can be subjected to nucleophilic substitution reactions in a parallel synthesis format. This allows for the introduction of a wide range of functional groups, such as amines, azides, thiols, and ethers, further expanding the chemical space of the library.

The table below outlines potential diversification strategies for the chlorobutoxy chain.

Initial Scaffold Reagent Reaction Type Resulting Functional Group
Core Scaffold-NH-Ar-(O-(CH₂)₄-Cl)R¹R²NHNucleophilic Substitution-O-(CH₂)₄-NR¹R²
Core Scaffold-NH-Ar-(O-(CH₂)₄-Cl)NaN₃Nucleophilic Substitution-O-(CH₂)₄-N₃
Core Scaffold-NH-Ar-(O-(CH₂)₄-Cl)RSHNucleophilic Substitution-O-(CH₂)₄-SR
Core Scaffold-NH-Ar-(O-(CH₂)₄-Cl)ROHWilliamson Ether Synthesis-O-(CH₂)₄-OR

Table 2: Diversification of the Chlorobutoxy Side Chain.

Vii. Future Research Directions and Emerging Methodologies

Exploration of Novel Catalytic Methods for Efficient Synthesis

The conventional synthesis of 4-(4-chlorobutoxy)-3-fluoroaniline and its precursors often relies on classical methods that may involve harsh conditions, stoichiometric reagents, and multiple steps. The future of its synthesis lies in the adoption of more efficient, selective, and sustainable catalytic processes.

Key research thrusts will likely focus on two main synthetic transformations: the etherification of 3-fluoro-4-nitrophenol (B151681) (or a related precursor) and the subsequent reduction of the nitro group.

Advanced Etherification Catalysis: While the Williamson ether synthesis is a standard method, research into alternative catalytic systems can offer significant advantages. Iron-catalyzed etherification, for instance, presents a cheaper and more environmentally benign alternative to traditional methods. nih.govacs.org The use of an iron(III) triflate catalyst, potentially with additives like ammonium (B1175870) chloride to suppress side reactions, could enable the direct and selective coupling of a 3-fluoro-4-aminophenol precursor with 1-bromo-4-chlorobutane (B103958) under milder conditions. nih.govacs.org Furthermore, palladium-catalyzed allylation of phenols, which produces water as the only byproduct, could be adapted for this specific alkylation, enhancing the atom economy of the synthesis. organic-chemistry.org

Efficient Reduction and Amination Techniques: The reduction of the nitro-aromatic precursor is a critical step. While catalytic hydrogenation using palladium or platinum on carbon (Pd/C, Pt/C) is effective, research into novel catalysts continues to aim for higher efficiency and selectivity, particularly in complex molecules. google.comgoogle.com Chemoenzymatic approaches, utilizing immobilized nitroreductase enzymes, offer a highly selective and sustainable alternative to traditional metal-catalyzed hydrogenations, operating at ambient temperature and pressure in aqueous media. acs.org Another innovative direction is the direct C-H amination of a pre-formed 4-chlorobutoxy-3-fluorobenzene scaffold. Iron-catalyzed C-H amination has emerged as a powerful tool for the direct synthesis of primary anilines, bypassing the need for a nitro intermediate and subsequent reduction. acs.org

A comparison of potential catalytic approaches is summarized in the table below.

Catalytic MethodTarget ReactionPotential Advantages
Iron(III) Triflate CatalysisEtherificationLow cost, environmentally benign, high selectivity with additives. nih.govacs.org
Palladium-Catalyzed EtherificationEtherificationHigh yield, generation of water as the only byproduct. organic-chemistry.org
Chemoenzymatic ReductionNitro Group ReductionHigh chemoselectivity, mild reaction conditions (room temp, aqueous media). acs.org
Iron-Catalyzed C-H AminationDirect AminationBypasses nitro-intermediate, streamlines synthesis. acs.org
Pd/S,O-ligand CatalysisC-H FunctionalizationEnables direct, para-selective functionalization of the aniline (B41778) ring. uva.nl

Investigation of Advanced Functional Derivatives with Tunable Properties

The this compound scaffold is ripe for chemical modification to generate libraries of advanced functional derivatives. The tunable properties of these derivatives could be exploited in materials science, medicinal chemistry, and agrochemicals. Future research will likely focus on derivatization at three key positions: the aniline nitrogen, the aromatic ring, and the terminal chloride of the butoxy chain.

Aniline Moiety Modification: The primary amine can be readily acylated, sulfonated, or alkylated to modulate its electronic properties, basicity, and hydrogen-bonding capacity. Palladium-catalyzed N-arylation, for example, could be used to synthesize complex tertiary anilines, which are valuable motifs in medicinal chemistry. acs.org

Aromatic Ring Functionalization: The existing substituents will direct further electrophilic aromatic substitution. More advanced methods, such as palladium-catalyzed C-H olefination, could introduce alkene functionalities at specific positions on the aniline ring, providing building blocks for complex heterocyclic structures or polymers. uva.nl Such modifications can significantly alter the steric and electronic profile of the molecule.

Chlorobutyl Chain Derivatization: The terminal alkyl chloride is a versatile chemical handle for nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, including azides (for click chemistry), thiols, secondary and tertiary amines, and larger heterocyclic moieties. This derivatization strategy is particularly promising for creating libraries of compounds for biological screening, where the butoxy chain can act as a linker to various pharmacophores. The utility of similar dihalogenated aniline building blocks has been demonstrated in the synthesis of potent antimalarial agents. ossila.com

Development of High-Throughput Screening Methodologies for Derived Scaffolds

To efficiently evaluate the potential of the vast number of derivatives that can be generated from the this compound scaffold, the development of high-throughput screening (HTS) methodologies is essential. HTS allows for the rapid assessment of biological activity or material properties of thousands of compounds in parallel.

Future research in this area will involve:

Assay Development: Creating specific and sensitive assays tailored to desired applications. For drug discovery, this could include biochemical assays (e.g., kinase inhibition assays) or cell-based assays to measure cytotoxicity, anti-proliferative effects, or other cellular responses. The identification of antimalarial compounds from large compound libraries through HTS of β-hematin inhibitors serves as a successful model for this approach. nih.gov

Scaffold-Based Analysis: After an initial HTS campaign, computational analysis of the hit compounds can identify common structural motifs or scaffolds that are responsible for the observed activity. nih.gov This information is crucial for guiding the next round of synthesis and optimization.

Advanced Screening Platforms: Moving beyond traditional 2D cell culture, 3D porous scaffolds are being developed for HTS. nih.gov These platforms, which can be made from materials like chitosan-hyaluronic acid, better mimic the in vivo tumor microenvironment, leading to more physiologically relevant drug screening results. nih.gov Derivatives of this compound could be tested on such platforms to assess their efficacy in a more realistic biological context.

HTS AspectDescriptionRelevance to this compound
Assay Type Biochemical or cell-based assays to measure a specific activity.Screening derivatives for anticancer, antimalarial, or other therapeutic potential. nih.gov
Data Analysis Scaffold-based analysis to identify structure-activity relationships (SAR).Identifying which modifications to the core scaffold lead to improved activity. nih.gov
Screening Platform Use of 3D porous scaffolds to create more accurate in vitro models.Providing more reliable data on the efficacy of derivatives in a tumor-like environment. nih.gov

Computational Design and Validation of Next-Generation Analogues

Computational chemistry and molecular modeling are indispensable tools for accelerating the design of next-generation analogues. Instead of relying on trial-and-error synthesis, in silico methods can predict the properties of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates.

Structure-Based Design: If a biological target (e.g., a protein enzyme) is known, structure-based design can be employed. This involves using molecular docking programs (like AutoDock Vina) to predict how well a designed analogue fits into the target's binding site. nih.govnih.gov By designing a virtual library of this compound analogues and calculating their docking scores, researchers can identify which modifications are likely to enhance binding affinity. nih.gov This approach has been successfully used to design novel fluoro-analogs of other bioactive compounds. nih.govnih.gov

Pharmacophore Modeling: In the absence of a known target structure, a pharmacophore model can be built based on a set of known active compounds. This model defines the essential 3D arrangement of functional groups required for activity. New analogues of this compound can then be designed to fit this pharmacophore.

In Silico ADMET Prediction: A significant challenge in drug discovery is poor pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) and toxicity (ADMET). Computational tools can now predict these properties for virtual compounds, helping to identify candidates with favorable drug-like characteristics early in the design process, thus reducing late-stage failures. researchgate.net

Application of Machine Learning in Predicting Reactivity and Synthetic Pathways

The intersection of chemistry, data science, and artificial intelligence is creating powerful new research avenues. Machine learning (ML) is emerging as a transformative technology for predicting chemical reactions and designing synthetic routes.

Reactivity Prediction: ML models can be trained on large datasets of chemical reactions to predict the outcome, including the yield and selectivity, of a planned reaction. mit.edu For the synthesis and derivatization of this compound, this could help chemists optimize reaction conditions without extensive experimental work, saving time and resources. mit.eduresearchgate.net

Structure-Property Relationship Modeling: When combined with HTS data, ML algorithms can uncover complex structure-activity relationships that may not be apparent to human researchers. acs.org This can provide deep insights into how different functional groups on the this compound scaffold contribute to its activity, guiding the design of more potent and selective analogues.

Retrosynthesis and Pathway Design: Advanced ML models are now capable of predicting entire multi-step synthetic pathways for complex molecules. rsc.org By inputting a desired complex target based on the this compound core, these tools can propose viable synthetic routes, leveraging a vast database of known chemical transformations. This accelerates the "Make" phase of the research cycle, a traditional bottleneck in chemical discovery. mit.edu

The integration of these emerging methodologies promises to unlock the full potential of the this compound scaffold, paving the way for the efficient synthesis and discovery of new molecules with significant scientific and commercial value.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.